An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,4,5-Tetrahydroxybenzene
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,4,5-Tetrahydroxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4,5-Tetrahydroxybenzene, also known as benzene-1,2,4,5-tetrol, is a polyhydroxylated aromatic compound with significant potential in various scientific and pharmaceutical applications. Its unique chemical structure, characterized by four hydroxyl groups symmetrically substituted on a benzene ring, imparts distinct physical and chemical properties. This technical guide provides a comprehensive overview of these properties, including its physicochemical parameters, spectral data, and reactivity. Detailed experimental protocols for its synthesis, purification, and characterization are presented to aid in its practical application in a laboratory setting. Furthermore, this guide explores the potential biological activities of 1,2,4,5-tetrahydroxybenzene and related compounds, with a focus on relevant signaling pathways, offering insights for drug discovery and development.
Physicochemical Properties
1,2,4,5-Tetrahydroxybenzene is a gray to brown solid under standard conditions.[1] The presence of four hydroxyl groups allows for extensive hydrogen bonding, which significantly influences its physical properties, such as its high melting point and its solubility in polar solvents.[2]
Table 1: Physical and Chemical Properties of 1,2,4,5-Tetrahydroxybenzene
| Property | Value | Reference(s) |
| IUPAC Name | Benzene-1,2,4,5-tetrol | [3] |
| Synonyms | 1,2,4,5-Benzenetetrol, 2,5-Dihydroxyhydroquinone | [3] |
| CAS Number | 636-32-8 | [4] |
| Molecular Formula | C₆H₆O₄ | [4] |
| Molecular Weight | 142.11 g/mol | [4] |
| Appearance | Gray to brown solid | [1] |
| Melting Point | 210 °C (with decomposition) | [1][5] |
| Boiling Point (Predicted) | 477.1 ± 40.0 °C | [1] |
| Density (Predicted) | 1.709 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.72 ± 0.23 | [1] |
| Solubility | Soluble in water and polar organic solvents. | [2] |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Spectral Data
The structural features of 1,2,4,5-tetrahydroxybenzene have been elucidated using various spectroscopic techniques.
Table 2: Spectral Data of 1,2,4,5-Tetrahydroxybenzene
| Technique | Data | Reference(s) |
| ¹H NMR (300 MHz, MeOD) | δ 5.90 (s, 2H, Ar-H), δ 5.0 (broad s, 4H, OH) | [4] |
| ¹³C NMR (Predicted) | δ 138.46, 104.81 | |
| Mass Spectrometry (ESI-MS) | m/z 145.03 [M+H]⁺ | [4] |
| Infrared (IR) | Key stretches: O-H, C-O, aromatic C-C | |
| UV-Visible | Aromatic π→π* transitions expected in the UV region. | [6] |
Experimental Protocols
Synthesis of 1,2,4,5-Tetrahydroxybenzene
A common method for the synthesis of 1,2,4,5-tetrahydroxybenzene is the reduction of 2,5-dihydroxy-1,4-benzoquinone.[4]
Protocol: Reduction of 2,5-dihydroxy-1,4-benzoquinone [4]
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Reaction Setup: In a round-bottom flask, dissolve 2,5-dihydroxy-1,4-benzoquinone (2.0 g, 1.0 eq.) in hydrochloric acid (110 mL).
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Reduction: Slowly add tin particles (2.068 g, 1.2 eq.) to the solution.
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Heating: Heat the reaction mixture to 110 °C and maintain this temperature for 1 hour.
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Filtration: Cool the reaction solution to 50-60 °C and perform a hot filtration to remove any unreacted tin and other solid impurities.
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Crystallization: Cool the filtrate to 0 °C to induce crystallization.
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Isolation: Collect the resulting colorless crystals of 1,2,4,5-benzenetetrol by filtration. This procedure yields approximately 1.450 g (74%) of the product.[4]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 1,2,4,5-tetrahydroxybenzene.
Purification by Recrystallization
Recrystallization is a standard technique to purify the crude product. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
General Protocol for Recrystallization
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Solvent Selection: Choose an appropriate solvent (e.g., water, or a mixture of organic solvents).
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Dissolution: Dissolve the crude 1,2,4,5-tetrahydroxybenzene in a minimum amount of the hot solvent to form a saturated solution.
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Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Logical Flow of Recrystallization
Caption: Decision-based workflow for the purification of solids.
Characterization
The identity and purity of the synthesized 1,2,4,5-tetrahydroxybenzene can be confirmed using a combination of analytical techniques.
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Melting Point Determination: A sharp melting point close to the literature value indicates high purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure.
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Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (hydroxyl and aromatic ring).
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High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound.
Reactivity and Potential Biological Activity
The four hydroxyl groups of 1,2,4,5-tetrahydroxybenzene are the primary sites of its chemical reactivity. They can undergo reactions such as oxidation, esterification, and etherification. The electron-rich aromatic ring is also susceptible to electrophilic substitution, although the hydroxyl groups are strongly activating and can lead to complex reaction mixtures.
The polyhydroxylated nature of this compound suggests potential antioxidant and anti-inflammatory properties, similar to other phenolic compounds. While direct studies on the signaling pathways affected by 1,2,4,5-tetrahydroxybenzene are limited, research on structurally related molecules provides valuable insights.
For instance, the methylated derivative, 1,2,4,5-tetramethoxybenzene, has been shown to exhibit anti-inflammatory effects by suppressing the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway.[2] This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.
Furthermore, other polyhydroxybenzenes have been shown to modulate cellular stress responses. For example, 1,3,5-trihydroxybenzene can inhibit UVB-induced NADPH oxidase 4 (NOX4) through the AMPK and JNK signaling pathways, thereby reducing oxidative stress.[3] These pathways are critical in regulating cellular energy homeostasis and stress responses.
The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective antioxidant.
Hypothesized Anti-inflammatory Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4,5-Benzenetetrol | C6H6O4 | CID 69464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,4,5-tetrahydroxybenzene | 636-32-8 [chemicalbook.com]
- 5. US3780114A - Method for the preparation of 1,2,4,5-tetrahydroxybenzene - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
